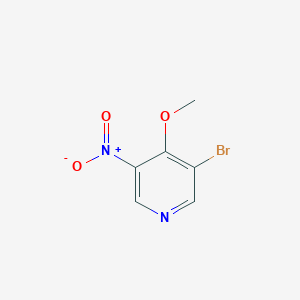

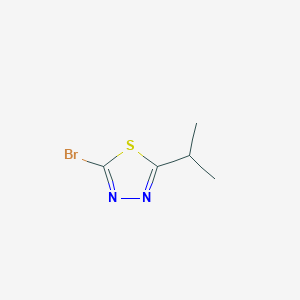

![molecular formula C11H16BrN B1373634 1-[2-(Aminomethyl)butyl]-3-bromobenzene CAS No. 1250487-78-5](/img/structure/B1373634.png)

1-[2-(Aminomethyl)butyl]-3-bromobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Molecular Scaffolding

1-[2-(Aminomethyl)butyl]-3-bromobenzene and related compounds are used as molecular scaffolds in chemical synthesis. For instance, the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene from similar halogen-substituted benzene derivatives demonstrates the utility of these compounds in creating versatile molecular structures. The process involves straightforward steps, highlighting the ease of using such compounds as building blocks for complex molecules (Wallace et al., 2005).

Steric Protection and Stability

Certain bromobenzene derivatives, like 2-bromo-1,5-di-t-butyl-3-(methoxymethyl)benzene, have been synthesized and used to stabilize low-coordinate phosphorus compounds. The steric hindrance provided by these molecules is crucial in preventing unwanted reactions and maintaining the stability of sensitive compounds (Yoshifuji et al., 1993).

Reaction Studies

1,4-Di-tert.butyl-2-bromobenzene and similar compounds have been synthesized to study bromination reactions. These studies contribute to the understanding of chemical reaction mechanisms, particularly those involving bromine as a reactant or catalyst (Baas & Wepster, 2010).

Chemical Functionalization

4-Bromobenzene (4-BBDT) has been used in the chemical functionalization of glassy carbon electrodes, demonstrating the potential of bromobenzene derivatives in surface chemistry applications. This includes the modification of electrodes for various electrochemical applications (Actis et al., 2008).

Catalytic Applications

Arylpalladium(II) halide complexes containing bromobenzene derivatives have been studied for their potential in catalysis, particularly in cross-coupling reactions. This research highlights the role of bromobenzene derivatives in facilitating complex chemical transformations (Stambuli et al., 2002).

Pharmacokinetic Studies

Bromobenzene derivatives have been synthesized for use in pharmacokinetic and pharmacodynamic evaluations. This indicates their potential use in the development and testing of pharmaceuticals (Wang et al., 1993).

Ultrasound-Assisted Synthesis

Bromobenzene derivatives have been utilized in ultrasound-assisted synthesis processes. This innovative approach highlights the adaptability of these compounds in modern chemical synthesis techniques (Harikumar & Rajendran, 2014).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(3-bromophenyl)methyl]butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN/c1-2-9(8-13)6-10-4-3-5-11(12)7-10/h3-5,7,9H,2,6,8,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPLZUDQKMLNDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC(=CC=C1)Br)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)

![8-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1373564.png)

![4-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B1373567.png)

![[1-(2-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1373569.png)

![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B1373570.png)

![[(2-Methyl-1,2,3,4-tetrahydro-3-isoquinolinyl)methyl]amine dihydrochloride](/img/structure/B1373572.png)

![[2-Phenyl-2-(1-piperidinyl)ethyl]amine dihydrochloride](/img/structure/B1373573.png)

![N-[(5-Phenyl-1H-pyrazol-3-yl)methyl]-2-propanamine hydrochloride](/img/structure/B1373574.png)